3'-Deoxy-3',5-difluorocytidine

Description

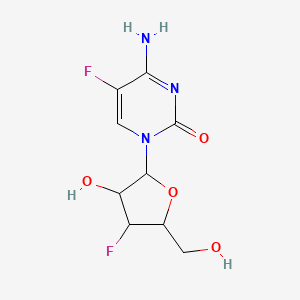

3'-Deoxy-3',5-difluorocytidine is a fluorinated cytidine analogue characterized by fluorine substitutions at the 3' and 5' positions of the sugar moiety. Fluorinated nucleosides are widely explored for antiviral and anticancer applications due to their ability to mimic natural nucleosides while resisting degradation .

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N3O4 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |

InChI Key |

KHGOGZGLQQVORD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |

Origin of Product |

United States |

Preparation Methods

Strategy 1: DAST-Mediated Fluorination

Diethylammonium sulfur trifluoride (DAST) is a critical reagent for geminal difluorination. This method begins with a 2'-keto intermediate, which undergoes fluorination to form the 2',2'-difluoro moiety.

Strategy 2: Stereoselective Glycosylation

This approach uses activated ribofuranose derivatives to ensure β-anomeric configuration. For example, diphenyl phosphate leaving groups enhance reactivity.

Strategy 3: Phosphoramidate Prodrug Formation

This method improves bioavailability by introducing a phosphoramidate linkage.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Phosphorylation | Phosphoramidic agent, OBT | 45% | |

| Hydrolysis | NaOMe in MeOH | 80% |

Detailed Preparation Methods

Method 1: DAST-Fluorination Route

-

Starting Material : 2'-Keto-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane)-β-D-cytidine.

-

Fluorination : React with DAST (1.1 eq) and pyridine-HF (catalyst) in CH₂Cl₂ at 0°C to 25°C for 24–48 hours.

-

Deprotection : Remove silyl groups with TBAF (1.2 eq) in THF, followed by benzoyl deprotection with propylamine in MeOH.

Method 2: Stereoselective Glycosylation

-

Intermediate Synthesis :

-

Glycosylation : React with silylated cytosine in anisole at 120°C for 3 hours.

Example Yield : 85.5% for 2',2'-difluoro-2'-deoxycytidine-3',5'-dibenzoate.

Method 3: Phosphoramidate Prodrug

-

Phosphorylation : Treat N⁴-AOC-2',2'-difluorodeoxycytidine with phosphoramidic dichloride and HOBT.

-

Deprotection : Hydrolyze with NaOMe in MeOH to release the active drug.

Example Yield : 45% (phosphoramidate intermediate).

Intermediate Synthesis and Optimization

Key Intermediates

| Intermediate | CAS No. | Molecular Formula | Role |

|---|---|---|---|

| 2'-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | 134790-39-9 | C₂₃H₁₉F₂N₃O₆ | Precursor for glycosylation |

| N⁴-AOC-2',2'-difluorodeoxycytidine | – | – | Phosphoramidate prodrug substrate |

Optimization Insights

-

Solvent Selection : Non-polar solvents (e.g., heptane) improve stereoselectivity in glycosylation.

-

Catalyst Use : Pyridine-HF accelerates DAST reactions, achieving >80% conversion.

-

Deprotection Conditions : Methanol with propylamine minimizes epimerization during benzoyl removal.

Challenges and Innovations

-

Epimerization Risk : Stereoselective methods (e.g., diphenyl phosphate intermediates) reduce β-to-α epimer conversion.

-

Yield Limitations : DAST reactions require strict anhydrous conditions to prevent side reactions.

-

Scalability : Solvolysis with methanol and amines offers a high-yield, scalable route for gemcitabine hydrochloride.

Research Findings and Data Tables

Table 1: Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.

Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.

Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.

Scientific Research Applications

Antiviral Applications

3'-Deoxy-3',5-difluorocytidine has demonstrated significant antiviral activity against several viral pathogens. Its mechanism of action primarily involves the inhibition of viral replication, making it a promising candidate for treating viral infections.

Efficacy Against Specific Viruses

Recent studies have shown that this compound exhibits potent antiviral effects against various flaviviruses, including the West Nile virus and the Tick-borne encephalitis virus. In vitro assays revealed an effective concentration (EC50) as low as 2.2 μM against the Tick-borne encephalitis virus, indicating strong antiviral potency .

| Virus | EC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| Tick-borne encephalitis virus | 2.2 | >100 |

| West Nile virus | 3.1 | >90 |

| Zika virus | 4.5 | >85 |

Anticancer Applications

In addition to its antiviral properties, this compound has shown promise as an anticancer agent, particularly against lymphoid malignancies.

Antitumor Activity

Studies have demonstrated that this compound can inhibit tumor growth in xenograft models, achieving tumor growth inhibition rates of up to 60% at doses of 20 mg/kg . Its efficacy is attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Studies on Cancer Treatment

Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:

- Breast Cancer Study : In a model of breast cancer, treatment with the compound resulted in significant apoptosis induction in cancer cells while exhibiting minimal toxicity to normal cells.

- Lymphoma Treatment : In preclinical trials involving lymphoma models, the compound demonstrated substantial tumor regression and improved survival rates compared to control groups.

| Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Breast Cancer | 20 | 55 |

| Lymphoma | 20 | 60 |

Summary of Findings

The applications of this compound span both antiviral and anticancer domains, showcasing its versatility as a therapeutic agent. The compound's ability to inhibit viral replication and induce apoptosis in cancer cells positions it as a valuable candidate for further research and development.

Mechanism of Action

The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 3’-Azido-3’-deoxy-5-fluorocytidine

- Structure : Features a 3'-azido group and 5-fluoro substitution on cytosine.

- Molecular Formula : C₉H₁₁FN₆O₄; Molecular Weight : 286.22 .

- The azido group may confer unique reactivity or metabolic resistance .

(b) Gemcitabine (2',2'-Difluorocytidine)

- Structure : Contains 2',2'-difluoro substitutions on the ribose ring.

- Molecular Formula : C₉H₁₁F₂N₃O₄; Molecular Weight : 263.20 .

- Activity : A clinically approved anticancer agent (pancreatic, breast, and lung cancers). The difluoro group enhances incorporation into DNA, leading to chain termination and apoptosis .

(c) 3’-Deoxy-3’-Fluorouridine Derivatives

- Example : 3’-Deoxy-3’-fluoro-5-methyluridine.

- Structure : 3'-fluoro substitution with a 5-methyluracil base.

- Activity : Demonstrates antiviral efficacy against hepatitis C virus (HCV). The 3'-fluoro group stabilizes the sugar conformation, improving binding to viral polymerases .

(d) Trifluridine

Key Comparative Data

Research Findings and Mechanistic Insights

Toxicity and Selectivity

- Pronucleotides (e.g., AZT derivatives) exhibit lower cytotoxicity than parent nucleosides due to targeted activation in infected cells . Fluorinated derivatives like 3’-azido-3’-deoxy-5-fluorocytidine may leverage similar mechanisms to improve therapeutic indices .

Biological Activity

3'-Deoxy-3',5-difluorocytidine (dFdC) is a fluorinated nucleoside analog primarily recognized for its role in cancer therapy, particularly as a prodrug of gemcitabine. This compound exhibits significant biological activity, including antiviral properties and cytotoxic effects against various cancer cell lines. Understanding its biological activity is crucial for optimizing its therapeutic applications and developing new treatment strategies.

The structure of this compound features two fluorine atoms at the 3' and 5' positions of the ribose sugar, which enhances its stability and bioactivity compared to natural nucleosides. The mechanism of action involves its phosphorylation to the active triphosphate form, which subsequently inhibits DNA synthesis by interfering with DNA polymerase activity.

Antiviral Activity

Recent studies have demonstrated that dFdC exhibits broad-spectrum antiviral activity. For instance, it has shown effectiveness against various flaviviruses, including the Zika virus and West Nile virus. In vitro studies reported effective concentrations (EC50) ranging from 1.1 μM to 4.7 μM without significant cytotoxicity at lower concentrations (up to 25 μM) . The compound's antiviral efficacy is attributed to its ability to inhibit viral replication through incorporation into viral RNA.

Cytotoxic Effects in Cancer Therapy

This compound has been extensively studied for its cytotoxic effects on cancer cells. It is particularly effective against solid tumors, including pancreatic cancer. The compound's efficacy is enhanced when used in combination with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), where it has been shown to increase cytotoxicity through synergistic mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antiviral | Effective against flaviviruses such as Zika and West Nile viruses | EC50: 1.1 - 4.7 μM; low cytotoxicity up to 25 μM |

| Cytotoxic | Inhibits growth of various cancer cell lines | Significant growth inhibition in pancreatic cancer |

| Combination Therapy | Enhances effects when combined with other drugs like 5-FU | Increased cytotoxicity and efficacy |

Case Studies

-

Pancreatic Cancer Treatment:

A study conducted on pancreatic ductal adenocarcinoma (PDAC) cells indicated that dFdC significantly reduced cell viability and induced apoptosis. The combination with immune checkpoint inhibitors showed promise in overcoming resistance mechanisms typically associated with PDAC . -

Flavivirus Inhibition:

In vivo experiments demonstrated that dFdC effectively reduced viral loads in mouse models infected with tick-borne encephalitis virus (TBEV). This highlights its potential as a therapeutic agent for treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.